1'-oxo-2'-phenyl-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of α-bromoketones with 2-aminopyridines under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making the process environmentally friendly .
Chemical Reactions Analysis
1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using electrophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used in the study of biological systems due to its potential interactions with various biomolecules.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating the target’s function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can be compared with other spirocyclic compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 1’-oxo-2’-phenyl-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of a spirocyclic framework with a pyridine ring, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C27H27N3O2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-oxo-2-phenyl-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C27H27N3O2/c31-25(29-19-20-11-7-10-18-28-20)24-22-14-5-6-15-23(22)26(32)30(21-12-3-1-4-13-21)27(24)16-8-2-9-17-27/h1,3-7,10-15,18,24H,2,8-9,16-17,19H2,(H,29,31) |
InChI Key |
SUNHKBDUEDRDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)NCC5=CC=CC=N5 |
Origin of Product |
United States |
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